Tritylhydrazine
CAS No.: 104933-75-7
Cat. No.: VC20750190
Molecular Formula: C19H18N2
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104933-75-7 |
|---|---|
| Molecular Formula | C19H18N2 |
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | tritylhydrazine |
| Standard InChI | InChI=1S/C19H18N2/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,21H,20H2 |
| Standard InChI Key | XUECSRVFRKTFKJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NN |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NN |
Introduction
Chemical Structure and Classifications
Tritylhydrazine refers to a family of compounds featuring a trityl group attached to a hydrazine functionality. The general structure consists of three phenyl rings connected to a central carbon atom (the trityl group), which is then bonded to a hydrazine moiety (–NH-NH₂). Various derivatives exist within this chemical family, including N-tritylhydrazine hydrochloride and 2-phenyl-1-trityl-hydrazine .
Physical and Chemical Properties
Tritylhydrazine derivatives exhibit distinct physical and chemical properties that influence their behavior in synthetic applications. The specific properties vary among different derivatives within this chemical family.
Physical Properties of 2-phenyl-1-trityl-hydrazine
The physical characteristics of 2-phenyl-1-trityl-hydrazine (C₂₅H₂₂N₂) provide insight into its behavior under various conditions. This compound exists as a solid at room temperature with the following properties :
| Property | Value |
|---|---|
| Molecular Weight | 350.456 g/mol |
| Density | 1.147 g/cm³ |
| Boiling Point | 435.7°C at 760 mmHg |
| Flash Point | 224.3°C |
| Index of Refraction | 1.656 |
| Exact Mass | 350.178 |
| PSA (Polar Surface Area) | 24.060 |
| LogP | 6.05910 |
Chemical Reactivity
Tritylhydrazine compounds demonstrate specific reactivity patterns influenced by both the trityl group and the hydrazine moiety. The trityl group primarily functions as a protecting group, while the hydrazine component provides nucleophilic properties. This dual functionality allows tritylhydrazine derivatives to participate in various chemical transformations, particularly in peptide synthesis applications. The nucleophilic character of the hydrazine group enables reactions with carbonyl compounds, making these derivatives valuable in peptide coupling reactions .
Synthesis Methods
Several methods have been developed for the synthesis of tritylhydrazine derivatives, with approaches varying based on the specific application and desired product characteristics.
Laboratory Synthesis
The conventional laboratory synthesis of tritylhydrazine compounds typically involves the reaction of trityl chloride with hydrazine or hydrazine derivatives. For the preparation of polymer-bound trityl-hydrazines, specifically designed for peptide synthesis applications, the following procedure has been documented :
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Swelling of 2-chlorotrityl chloride resin in DMF
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Cooling the suspension to 0°C
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Addition of a mixture of DIEA/hydrazine/DMF
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Warming to room temperature and stirring for 1.5 hours
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Quenching with methanol
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Washing with various solvents and drying
This process yields a polymer-bound tritylhydrazine that can be utilized in solid-phase peptide synthesis applications .
Advanced Synthetic Approaches
More sophisticated synthetic methods have been developed to address specific challenges in tritylhydrazine preparation. Research by Bird and Dawson describes a practical method for the regeneration, loading, and storage of trityl-chloride resins for producing hydrazide-containing peptides . Their approach leverages 9-fluorenylmethyl carbazate (Fmoc-NHNH₂) to create stable resin linkers for peptide hydrazide synthesis.
The procedure involves:
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Regeneration of trityl chloride using thionyl chloride
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Loading with Fmoc-NHNH₂
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Thorough washing and drying procedures
This method produces Fmoc-NHNH-Trityl resins that demonstrate remarkable stability under various storage conditions, addressing a significant challenge in peptide hydrazide synthesis .
Applications in Chemical Research
Tritylhydrazine derivatives have found numerous applications in chemical research, particularly in peptide synthesis and protein chemistry.
Peptide Synthesis
C-terminal hydrazides represent an important class of synthetic peptides with expanding applications. Tritylhydrazine derivatives play a crucial role in their synthesis through solid-phase peptide synthesis (SPPS) techniques. The trityl group provides selective protection of hydrazine functional groups during peptide assembly, allowing for controlled reactivity .
Traditionally, the synthesis of peptide hydrazides has faced challenges related to the stability of resin linkers. Recent research has introduced shelf-stable Fmoc hydrazine resins that overcome these limitations. These improved resins retain their loading capacity for extended periods under various storage conditions, enhancing the reliability and efficiency of peptide hydrazide synthesis .
Protein Chemistry
In protein chemistry, tritylhydrazine derivatives facilitate the production of protein hydrazides, which serve as valuable intermediates in chemical protein synthesis and modification. The C-terminal hydrazide functionality enables specific chemical transformations, including:
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Conversion to azides for subsequent thioesterification
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Participation in ligation reactions
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Site-specific protein modifications
These capabilities make tritylhydrazine-based approaches valuable tools in protein engineering and bioconjugation applications .
Recent Research Findings
Contemporary research has significantly expanded our understanding of tritylhydrazine chemistry and its applications.
Stability Studies
A notable advancement in tritylhydrazine research involves the development of stable Fmoc-NHNH-Trityl resins. Studies by Bird and Dawson have demonstrated that these resins maintain their loading capacity under various storage conditions for at least one month. In contrast, traditional chloride resins retained only 13.3% ± 0.3% of their initial loading under similar conditions .
The enhanced stability was observed under multiple storage scenarios, including:
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Storage at room temperature
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Refrigerated storage
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Storage under nitrogen atmosphere
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Storage in vacuum desiccators
This remarkable stability represents a significant improvement over previous approaches and enhances the practical utility of tritylhydrazine derivatives in peptide synthesis .
Application in Peptide Hydrazide Synthesis
The practical application of tritylhydrazine chemistry has been demonstrated through the synthesis of complex peptides. Research has shown that Fmoc-NHNH-Trityl resins can be effectively employed in the synthesis of challenging peptide sequences, including the 40-amino acid GLP-1R agonist peptide "P5" .
The synthesis was conducted at a 0.1 mmol scale using HATU/DIEA conditions on a Fmoc-NHNH-Trityl Tentagel® XV resin. Following cleavage and purification, the desired peptide was recovered in 17% yield (calculated by mass based on the penta-trifluoroacetate salt), demonstrating the effectiveness of this approach for producing complex peptide structures .
Comparison with Alternative Approaches
Tritylhydrazine-based methods offer distinct advantages compared to alternative approaches for peptide hydrazide synthesis.
Advantages over Traditional Methods
Traditional methods for accessing C-terminal hydrazides in peptide chemistry have suffered from significant limitations. These approaches typically require either:
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A two-part deprotection procedure involving hydrazinolysis followed by global deprotection, or
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Time-of-use formation of hydrazine resins from trityl chloride resins, where the hydrazine form lacks shelf stability .
The development of stable Fmoc-NHNH-Trityl resins addresses these challenges, providing a more convenient and reliable approach. The enhanced stability eliminates the need to regenerate and load trityl chloride resins prior to each synthesis, streamlining the peptide synthesis workflow .
Compatibility with Automation
Modern peptide chemistry increasingly relies on automated synthesis and purification workflows. The stable Fmoc-NHNH-Trityl resins are particularly valuable in this context, as they eliminate the need for manual resin regeneration and loading steps that cannot be easily automated or monitored. This compatibility with automation represents a significant practical advantage for laboratories engaged in peptide synthesis .
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